molecular formula C10H13N3O B13065625 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13065625
M. Wt: 191.23 g/mol
InChI Key: OYCDXJBQRVGEAA-UHFFFAOYSA-N
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Description

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a furan ring substituted with a methyl group at the 5-position and an ethyl group at the 4-position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethylfuran with appropriate reagents.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with 1,3-diketones or β-keto esters.

    Coupling of Furan and Pyrazole Rings: The final step involves coupling the furan and pyrazole rings through a condensation reaction, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazole
  • 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-ol
  • 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-thiol

Uniqueness

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyrazole ring with specific substituents makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-3-7-9(12-13-10(7)11)8-5-4-6(2)14-8/h4-5H,3H2,1-2H3,(H3,11,12,13)

InChI Key

OYCDXJBQRVGEAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=C(O2)C

Origin of Product

United States

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